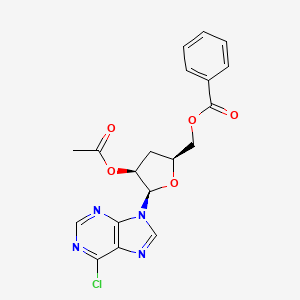
9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl and benzoyl groups.
Glycosylation: The protected ribofuranosyl moiety is then glycosylated with 6-chloropurine.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions may target the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom of the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a precursor in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Potential use in the development of antiviral drugs.
Anticancer Research: Investigated for its potential to inhibit cancer cell growth.
Medicine
Therapeutic Applications: Potential use in the treatment of viral infections and cancer.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer medications.
Mechanism of Action
The mechanism of action of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
9-(2’-Deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl and benzoyl protecting groups.
9-(2’-O-Acetyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the benzoyl protecting group.
9-(5’-O-Benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl protecting group.
Uniqueness
The presence of both acetyl and benzoyl protecting groups in 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine makes it unique. These protecting groups can influence the compound’s reactivity, solubility, and stability, potentially enhancing its therapeutic efficacy and selectivity.
Properties
Molecular Formula |
C19H17ClN4O5 |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
[(2S,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3/t13-,14-,18+/m0/s1 |
InChI Key |
HCRYZQKBFPVPFX-SUNYJGFJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















